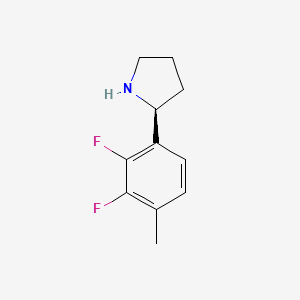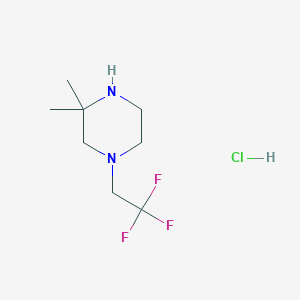
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is a chemical compound belonging to the class of piperazine derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride typically involves the reaction of piperazine derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of 3,3,3-trifluoro-2,2-dimethylpropionic acid in a metal-free decarboxylative trifluoromethylation reaction. This reaction is mediated by ammonium persulfate ((NH4)2S2O8) and offers high yield, wide substrate compatibility, and high atom economy .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and industrial processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: The base compound without the hydrochloride salt.
1,1-Dimethyl-2,2,2-trifluoroethyl substituted quinazolinones: Compounds with similar trifluoroethyl groups but different core structures.
Uniqueness
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is unique due to its specific combination of a piperazine core with a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H16ClF3N2 |
|---|---|
Molekulargewicht |
232.67 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C8H15F3N2.ClH/c1-7(2)5-13(4-3-12-7)6-8(9,10)11;/h12H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
OMZKVJGUQAHQKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCN1)CC(F)(F)F)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


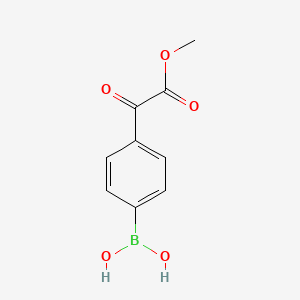

![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
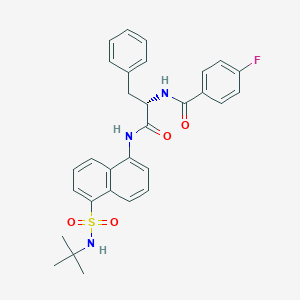


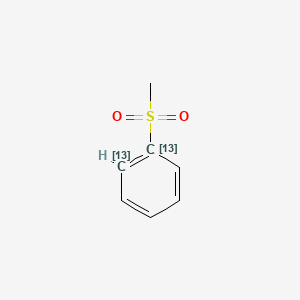
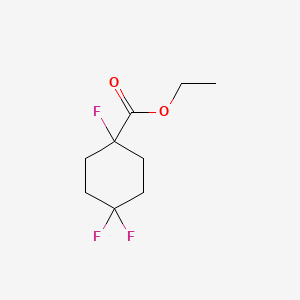
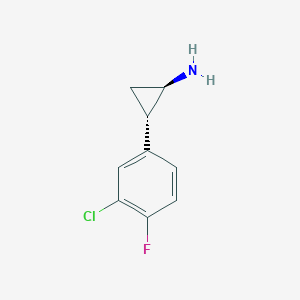
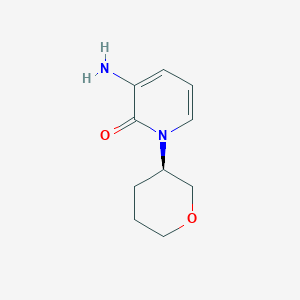


![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
